molecular formula C22H17ClN2 B4022640 1-benzyl-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole

1-benzyl-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole

Cat. No. B4022640
M. Wt: 344.8 g/mol
InChI Key: YSMIDKSJQKXUFV-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. This compound belongs to the class of benzimidazole derivatives, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral activities.

Mechanism of Action

The mechanism of action of 1-benzyl-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole is not fully understood, but it is believed to involve multiple pathways. In anti-inflammatory activity, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In anti-cancer activity, it has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In anti-viral activity, it has been shown to inhibit the viral replication cycle.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In anti-inflammatory activity, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In anti-cancer activity, it has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in breast cancer cells. In anti-viral activity, it has been shown to inhibit the viral replication cycle by targeting viral DNA synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole in lab experiments include its synthetic accessibility, high purity, and potential therapeutic properties. However, there are also limitations to its use, such as its limited solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and dosages used.

Future Directions

For research include investigating its potential use as a treatment for inflammatory diseases, exploring its anti-cancer activity in other types of cancer cells, and developing it as an anti-viral agent for herpes simplex virus infections.

Scientific Research Applications

1-benzyl-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been studied for its anti-cancer activity, particularly in breast cancer cells, by inducing cell cycle arrest and apoptosis. Additionally, this compound has shown promise as an anti-viral agent, specifically against the herpes simplex virus.

properties

IUPAC Name

1-benzyl-2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-19-13-10-17(11-14-19)12-15-22-24-20-8-4-5-9-21(20)25(22)16-18-6-2-1-3-7-18/h1-15H,16H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMIDKSJQKXUFV-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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